molecular formula C21H20F3N5O2S B305523 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Katalognummer B305523
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: IKBSPZMNSPTZJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has attracted the attention of researchers for its potential use in treating various diseases. In

Wirkmechanismus

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that are involved in the survival and proliferation of B-cells. This leads to the inhibition of B-cell proliferation and induction of apoptosis, making this compound a potential candidate for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, this compound has been shown to inhibit the growth of various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound has also been shown to have immunomodulatory effects, which may make it useful for the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is its potency and specificity for BTK. This makes it a useful tool for studying the role of BTK in various diseases. In addition, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. One area of interest is the development of combination therapies that include this compound. This may enhance the efficacy of this compound and reduce the risk of resistance. Another area of interest is the study of this compound in combination with other immunomodulatory agents, which may enhance its therapeutic potential. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.

Synthesemethoden

The synthesis of 2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves a multistep process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-mercapto-4-methyl-5H-1,2,4-triazole to obtain the desired product. The final step involves the reaction of the product with 4-methylbenzoyl chloride to form this compound. The synthesis method for this compound has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-{[4-methyl-5-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This makes this compound a potential candidate for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, this compound has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C21H20F3N5O2S

Molekulargewicht

463.5 g/mol

IUPAC-Name

2-methyl-N-[[4-methyl-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H20F3N5O2S/c1-13-6-3-4-9-16(13)19(31)25-11-17-27-28-20(29(17)2)32-12-18(30)26-15-8-5-7-14(10-15)21(22,23)24/h3-10H,11-12H2,1-2H3,(H,25,31)(H,26,30)

InChI-Schlüssel

IKBSPZMNSPTZJT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.